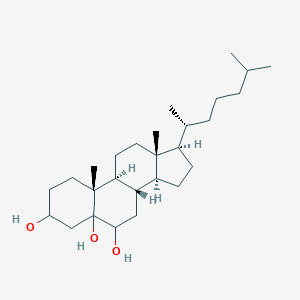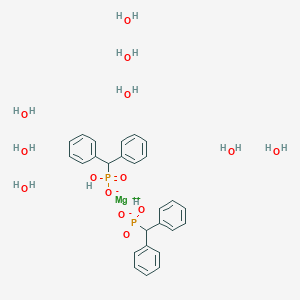
Bis(hydrogen diphenylmethylphosphonato)magnesium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(hydrogen diphenylmethylphosphonato)magnesium (Mg(hdpm)2) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 604.9 g/mol. Mg(hdpm)2 is a complex compound that contains a magnesium ion coordinated to two hydrogen diphenylmethylphosphonate ligands.
Wirkmechanismus
The mechanism of action of Mg(hdpm)2 is not fully understood, but it is believed to involve the coordination of the magnesium ion to various biomolecules, leading to changes in their structure and function.
Biochemische Und Physiologische Effekte
Mg(hdpm)2 has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor cell growth, the induction of cell death, and the modulation of inflammatory pathways. It has also been shown to have antioxidant and neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Mg(hdpm)2 in lab experiments is its high stability, which allows for accurate and reproducible results. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several potential future directions for the use of Mg(hdpm)2 in scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of interest is its potential use in the development of new catalysts for organic synthesis. Additionally, further research is needed to fully understand the mechanism of action of Mg(hdpm)2 and its effects on various biomolecules.
Synthesemethoden
The synthesis of Mg(hdpm)2 involves the reaction of magnesium chloride with diphenylmethylphosphonic acid in the presence of a base such as sodium hydroxide. The resulting product is a white crystalline powder that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Mg(hdpm)2 has been used in various scientific research applications, including as a catalyst in organic synthesis, as a precursor for the synthesis of magnesium oxide nanoparticles, and as a potential therapeutic agent for the treatment of cancer.
Eigenschaften
CAS-Nummer |
113688-64-5 |
|---|---|
Produktname |
Bis(hydrogen diphenylmethylphosphonato)magnesium |
Molekularformel |
C26H40MgO14P2 |
Molekulargewicht |
662.8 g/mol |
IUPAC-Name |
magnesium;benzhydryl(hydroxy)phosphinate;octahydrate |
InChI |
InChI=1S/2C13H13O3P.Mg.8H2O/c2*14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;;;;;;;;;/h2*1-10,13H,(H2,14,15,16);;8*1H2/q;;+2;;;;;;;;/p-2 |
InChI-Schlüssel |
ZBXJQYRKNDRALC-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)P(=O)(O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)P(=O)(O)[O-].O.O.O.O.O.O.O.O.[Mg+2] |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)P(=O)(O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)P(=O)(O)[O-].O.O.O.O.O.O.O.O.[Mg+2] |
Synonyme |
BHDMPMg bis(hydrogen diphenylmethylphosphonato)magnesium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



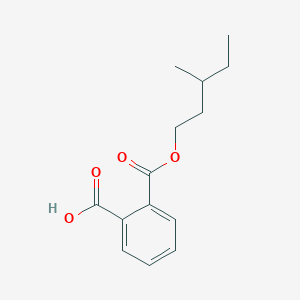
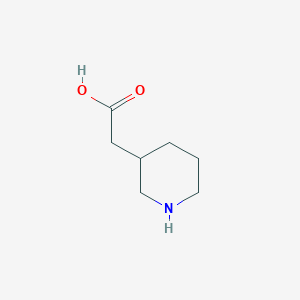
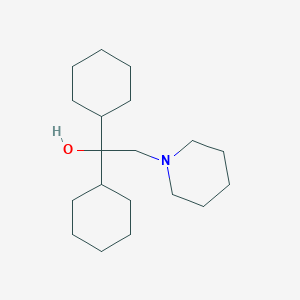

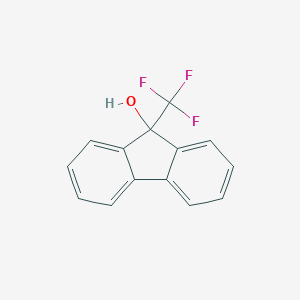
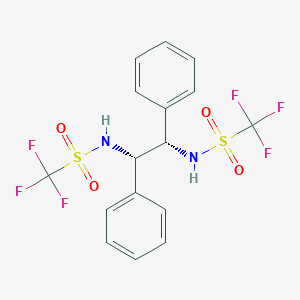
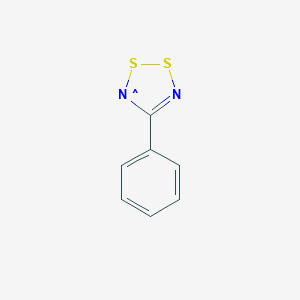
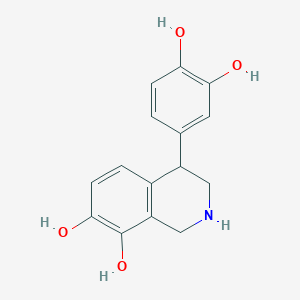
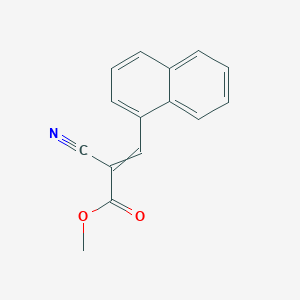
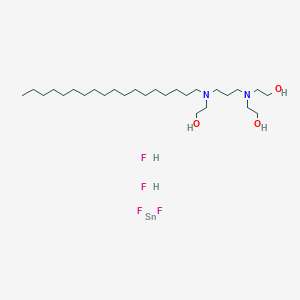
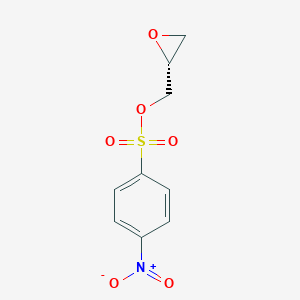
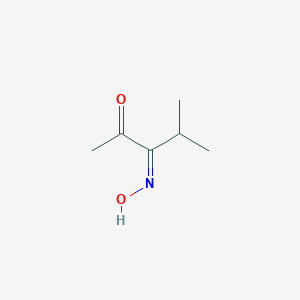
![5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine](/img/structure/B47415.png)
